N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.
Incorporation of the 3,4-Dimethoxyphenethylamine Moiety: This step involves the nucleophilic substitution of the amine group onto the thiazole ring, typically under acidic or basic conditions to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the thiazole ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the benzamide group could produce primary amines.
Scientific Research Applications
N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it could act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione Derivatives: These compounds share structural similarities and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
3,4-Dimethoxyphenethylamine Derivatives: These compounds are known for their psychoactive properties and potential therapeutic applications.
Uniqueness
N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its combination of a thiazole ring, benzamide group, and 3,4-dimethoxyphenethylamine moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Biological Activity
N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of diabetes and cancer treatment. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a benzamide structure, with a 3,4-dimethoxyphenethyl group acting as a substituent. The general structure can be represented as follows:
This structural configuration is critical for its biological activity, influencing both pharmacokinetics and pharmacodynamics.
1. Antidiabetic Activity
Research indicates that derivatives similar to this compound exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. For instance, a related compound demonstrated an EC50 value of 0.1 ± 0.01 μM in protecting β-cells from ER stress-induced apoptosis, suggesting that modifications to the thiazole and benzamide structures can enhance cytoprotective properties against oxidative stress associated with diabetes .
2. Anticancer Activity
The compound's potential as an anticancer agent is supported by studies showing its inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. One study reported that similar benzamide derivatives exhibited IC50 values in the nanomolar range against HDAC1 and HDAC2, leading to significant antiproliferative effects in various cancer cell lines . The mechanism involves inducing cell cycle arrest and apoptosis, making these compounds promising candidates for further development as anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups such as methoxy at specific positions on the phenyl ring significantly enhances the compound's potency against target cells.
- Thiazole Ring Modifications : Variations in the thiazole substituents can affect both solubility and receptor binding affinity, impacting overall efficacy .
Case Study 1: Diabetes Treatment
A study evaluated the efficacy of a series of thiazole derivatives in protecting pancreatic β-cells from ER stress. The results indicated that compounds with similar structural motifs to this compound exhibited up to 100% protection at optimal concentrations . This highlights the potential application of this class of compounds in managing diabetes through β-cell preservation.
Case Study 2: Cancer Cell Lines
In another study focused on cancer treatment, compounds with similar structures were tested against various cancer cell lines. The results showed significant growth inhibition with IC50 values ranging from 0.5 to 5 μM across different cell types, indicating strong anticancer properties . The mechanism was linked to HDAC inhibition leading to altered gene expression profiles associated with apoptosis.
Properties
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-18-9-8-15(12-19(18)29-2)10-11-23-20(26)13-17-14-30-22(24-17)25-21(27)16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDKBKLNUPLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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